Journal Name:Indian Journal of Chemistry, Section A
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/C0CS90023K
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/B909093M
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2001-10-18 , DOI: 10.1039/B101270N
A decade after Parkin’s statement that “there is presently no definitive evidence of bond-stretch isomerism in (transition metal) complexes”, bond-stretch isomerism (BSI) is revisited, with special emphasis on inorganic and organometallic chemistry. It appears that the characterization of real bond-stretch isomers, distinct, separable and stable at room temperature, remains a very rare event. In fact, the vast majority of reports point out the case of neighboring species that were characterized with structurally distinct cores or frameworks, depending on the electronic or steric influence of peripheral substituents. In such cases, the characterization of separate energy minima on the ground state potential energy surface of an isolated molecule provides a criterion for proving the relevance of the BSI concept and also a guideline toward the synthesis of real bond-stretch isomers by means of a proper tuning of the substituents. Functionalized polyoxometalates
and complexes stabilizing the (Cr3)6+ linear framework might provide illustrations of this strategy in the near future.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/C3CS90040A
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/C3CS90076B
The first page of this article is displayed as the abstract.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2008-05-07 , DOI: 10.1039/B703023C
Embryogenesis is a remarkable program of cell proliferation, migration, and differentiation that transforms a single fertilized egg into a complex multicellular organism. Understanding this process at the molecular and systems levels will require an interdisciplinary approach, including the concepts and technologies of chemical biology. This tutorial review provides an overview of chemical tools that have been used in developmental biology research, focusing on methods that enable spatiotemporal control of gene function and the visualization of embryonic patterning. Limitations of current approaches and future challenges are also discussed.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2011-08-12 , DOI: 10.1039/C1CS15126F
Flavylium compounds are versatile molecules that comprise anthocyanins, the ubiquitous colorants used by Nature to confer colour to most flowers and fruits. They have found a wide range of applications in human technology, from the millenary colour paints described by the Roman architect Vitruvius, to their use as food additives, combining colour and antioxidant effects, and even as light absorbers in solar cells aiming at a greener solar energy conversion. Their rich complexity derives in part from their ability to switch between a variety of species (flavylium cations, neutral quinoidal bases, hemiketals and chalcones, and negatively charged phenolates) by means of external stimuli, such as pH, temperature and light. This critical review describes (i) the historical advancements in the understanding of the equilibria of their chemical reaction networks; (ii) their thermodynamics and kinetics; (iii) the mechanisms underlying their colour development, such as co-pigmentation and host–guest interactions; (iv) the photophysics and photochemistry that lead to photochromism; and (v) applications in solar cells, models for optical memories, photochromic soft materials such as ionic liquids and gels, and their properties in solid state materials (274 references).
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2012-10-04 , DOI: 10.1039/C2CS35272A
Growing global energy demands and climate change motivate the development of new renewable energy technologies. In this context, water splitting using sustainable energy sources has emerged as an attractive process for carbon-neutral fuel cycles. A key scientific challenge to achieving this overall goal is the invention of new catalysts for the reductive and oxidative conversions of water to hydrogen and oxygen, respectively. This review article will highlight progress in molecular electrochemical approaches for catalytic reduction of protons to hydrogen, focusing on complexes of earth-abundant metals that can function in pure aqueous or mixed aqueous–organic media. The use of water as a reaction medium has dual benefits of maintaining high substrate concentration as well as minimizing the environmental impact from organic additives and by-products.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2007-08-17 , DOI: 10.1039/B615857A
This tutorial review surveys recent developments in the chemistry of naphthalene diimides (NDIs) and explores their application in the fields of material and supramolecular science. It begins with a discussion of their general uses, methods of syntheses and their electronic and spectroscopic properties. Of interest to their application in the fields of conducting thin films and molecular sensors is the structure–function relationships that exist either as co-components of supramolecular ensembles as in the case of “nanotubes”, or as the sole components in molecular wires. Also discussed are advances in NDI research within the areas of energy and electron transfer (covalent and non-covalent systems) and in host–guest chemistry including foldamer, mechanically-interlocked and ligand-gated ion channel examples. Finally, we explore the developments in the recent field of core-substituted NDIs, their photophysical properties and applications in artificial photosynthesis. We conclude with our views on the prospects of NDIs for future research endeavours.
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-08-07 , DOI: 10.1039/C8CS00351C
The synthesis of natural products increasingly uses computational chemistry approaches to model and understand molecular phenomena. Calculations are employed to rationalize reaction outcomes, predict how a new system will perform, and inform synthetic design. As a result, new insights into the interactions of fundamental chemical forces have emerged that advance the field of complex small molecule synthesis. This review presents ten examples of computational techniques used in the synthesis of natural products, and discusses the unique perspectives afforded by these quantitative analyses.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |